3-Phenyl-1H-pyrazole-5-sulfonyl chloride

Sulfonamide Synthesis Reaction Yield Medicinal Chemistry

Researchers face batch variability and undesired hydrolysis with generic pyrazole sulfonyl chlorides. 3-Phenyl-1H-pyrazole-5-sulfonyl chloride solves this: - ≥98% purity ensures consistent, site-selective amine coupling for sulfonamide libraries. - Proven utility: derived aminoguanidine analogs show IC50 1.90 µM (A549) for SAR-driven oncology. - Reliable bulk supply supports COX-2 inhibitor lead optimization with reproducible results. Procure with confidence from BenchChem.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68
CAS No. 1277168-02-1
Cat. No. B1651545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-pyrazole-5-sulfonyl chloride
CAS1277168-02-1
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
InChIKeyIBHNCBUMLPNXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-pyrazole-5-sulfonyl chloride Intermediate


3-Phenyl-1H-pyrazole-5-sulfonyl chloride (CAS 1277168-02-1) is a heterocyclic sulfonyl chloride characterized by a phenyl group at the 3-position and a sulfonyl chloride (-SO₂Cl) group at the 5-position of the pyrazole ring . This compound serves as a key intermediate for the synthesis of diverse sulfonamide, sulfonate, and sulfonothioate derivatives, with applications in medicinal chemistry and drug discovery . Its structural arrangement—featuring an NH-free pyrazole with a phenyl substituent—distinguishes it from many N-substituted pyrazole sulfonyl chlorides and impacts its reactivity, stability, and the biological profile of derived compounds .

Supports sulfonamide and sulfonate library synthesis
NH-free pyrazole scaffold distinct from N-substituted analogs
Medicinal chemistry derivatization and probe synthesis context

Why Substitution Fails for 3-Phenyl-1H-pyrazole-5-sulfonyl chloride


Pyrazole sulfonyl chlorides are not interchangeable due to substantial variations in reactivity, stability, and the biological activity of their derived sulfonamides [1]. Even minor changes to the pyrazole substitution pattern—such as the position of the phenyl ring, N-alkylation, or the presence of additional electron-withdrawing groups—can dramatically alter nucleophilic substitution rates, hydrolysis sensitivity, and the resulting compounds' affinity for biological targets . Consequently, substituting 3-phenyl-1H-pyrazole-5-sulfonyl chloride with a seemingly analogous sulfonyl chloride can lead to failed syntheses, off-target biological profiles, or compromised compound stability [2].

Regioisomeric Substitution
3-Phenyl vs. N-alkyl substitution alters nucleophilic substitution rates and biological target affinity.
Electronic Effects
Additional electron-withdrawing groups on pyrazole may increase hydrolysis sensitivity and reduce reaction consistency.
NH-free Reactivity
N-alkylated pyrazole sulfonyl chlorides exhibit different stability and derivatization selectivity compared to NH-free form.

Quantitative Comparison of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride


Sulfonamide Formation Yields

3-Phenyl-1H-pyrazole-5-sulfonyl chloride exhibits variable but well-documented sulfonamide formation yields with amines, providing a benchmark for reaction optimization . Compared to the unsubstituted 1H-pyrazole-5-sulfonyl chloride, the 3-phenyl group in this compound can influence both reaction rate and yield due to steric and electronic effects [1].

Sulfonamide Yield
Class-level inference
41–71% yield range
Reported yield context for derivatization
Reaction with phenethylamine in DCM/DIPEA
Sulfonamide Synthesis Reaction Yield Medicinal Chemistry

Purity and Quality Control

Commercially available 3-phenyl-1H-pyrazole-5-sulfonyl chloride is supplied with a specified purity, enabling reliable use in sensitive chemical transformations . This purity level is a critical parameter for ensuring consistent reaction outcomes and minimizing the presence of impurities that could interfere with downstream applications .

Chemical Purity
Cross-study comparable
98% (Leyan)
Supports consistent reaction outcomes
vs 97% for 1-methyl analog
Purity Quality Control Chemical Procurement

Biological Activity of Derivatives

Derivatives of 3-phenyl-1H-pyrazole-5-sulfonyl chloride have demonstrated potent anticancer activity in vitro, with the specific pyrazole scaffold contributing to this biological effect [1]. This contrasts with structurally distinct pyrazole sulfonyl chlorides, such as 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride, where a different substitution pattern may yield a different biological profile .

Cell-model IC50
Class-level inference
IC50 1.90 µM (derivative)
Reported cell-model response context
A549 cell line; derivative dependent
Anticancer Activity IC50 Cytotoxicity

Stability Profile

The stability of heteroaromatic sulfonyl chlorides, including pyrazole derivatives, is governed by the electronic and steric environment around the sulfonyl group [1]. The presence of a phenyl group at the 3-position in 3-phenyl-1H-pyrazole-5-sulfonyl chloride can influence its susceptibility to hydrolysis, a key factor in storage and handling .

Hydrolytic Stability
Class-level inference
More stable than pyridine-3-SO2Cl
Class-level stability review
Susceptible to trace water in solvents
Chemical Stability Hydrolysis Storage

Research Applications of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride


Anticancer Sulfonamide Synthesis

This sulfonyl chloride is the preferred starting material for synthesizing a specific class of 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine moiety, which have demonstrated potent cytotoxicity (IC50 as low as 1.90 µM) against A549 lung cancer cells [1].

COX-2 Inhibitor Discovery

As a versatile building block, 3-phenyl-1H-pyrazole-5-sulfonyl chloride is essential for generating focused libraries of sulfonamide derivatives. Such libraries are critical for exploring structure-activity relationships (SAR) in the development of novel COX-2 inhibitors, as the pyrazole scaffold is a recognized pharmacophore in this field [2].

Precision Synthesis of Functional Probes

The compound's defined reactivity profile with amines makes it a reliable choice for the site-selective introduction of pyrazole-sulfonamide motifs into complex molecules. This is particularly valuable in the development of chemical probes and functional materials where structural precision and purity (up to 98% ) are non-negotiable requirements.

Application
Selection Property
Validation Focus
Cancer cell-model sulfonamide synthesis
NH-free pyrazole sulfonyl chloride
Derivative cell-viability endpoint validation
COX-2 inhibitor library synthesis
Pyrazole pharmacophore building block
SAR in enzymatic inhibition assays
Chemical probe conjugation
High-purity reactive intermediate
Purity-sensitive site-selective labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1H-pyrazole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.